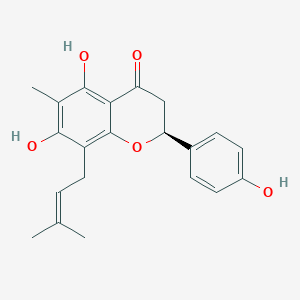

6-Methyl-8-prenylnaringenin

Descripción general

Descripción

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone is a prenylated flavonoid, a type of flavonoid derivative characterized by the presence of a prenyl group. Prenylated flavonoids are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects . This compound is found naturally in certain plants, such as Eysenhardtia texana.

Métodos De Preparación

The synthesis of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone typically involves multiple steps. One common synthetic route starts with phloroacetophenone, which undergoes several reactions including condensation, cyclization, and demethoxymethylation to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the compound.

Análisis De Reacciones Químicas

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action:

6-Methyl-8-prenylnaringenin exhibits significant anticancer properties, primarily through the inhibition of histone deacetylases (HDACs). Research indicates that both this compound and 8-prenylnaringenin can inhibit all conserved human HDAC classes, leading to reduced cellular proliferation in melanoma cells without inducing apoptosis . This mechanism positions these compounds as promising candidates for cancer therapy.

Case Study:

In vitro studies demonstrated that treatment with this compound resulted in a notable decrease in the viability of SK-MEL-28 melanoma cells. The treatment induced hyperacetylation of histones within two hours, indicating an active modulation of gene expression related to cell cycle regulation and apoptosis pathways .

Phytoestrogenic Effects

Estrogenic Activity:

this compound has been identified as a phytoestrogen, exhibiting weaker estrogen-like activity compared to its counterpart, 8-prenylnaringenin. This property allows it to engage with estrogen receptors without the heightened risks associated with stronger estrogens, making it a candidate for hormone replacement therapies .

Therapeutic Implications:

The compound's ability to mimic estrogen effects could be beneficial in treating menopausal symptoms and osteoporosis. Preliminary studies suggest that it may help maintain bone density by promoting osteoblast differentiation and inhibiting osteoclast formation .

Neuroprotective Effects

Neurogenesis:

Both this compound and 8-prenylnaringenin have shown potential in promoting neurogenesis. They can induce differentiation in neural precursor cells, which may have implications for neurodegenerative diseases and cognitive health .

Research Findings:

In animal models, the administration of these compounds resulted in increased survival rates of neurons and improved cognitive function metrics, suggesting their role in neuroprotection and brain health enhancement .

Anti-inflammatory Properties

Mechanism:

The compound exhibits anti-inflammatory effects by modulating various signaling pathways associated with inflammation. It has been shown to downregulate pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory conditions .

Clinical Relevance:

Studies indicate that regular consumption of products containing this compound may reduce the incidence of inflammatory diseases, thus contributing to overall health improvements.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone involves its interaction with various molecular targets and pathways. The prenyl group enhances its lipid solubility and affinity for cell membranes, facilitating its interaction with cellular targets. This compound can modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation .

Comparación Con Compuestos Similares

5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone can be compared with other prenylated flavonoids such as:

5,7,3’-Trihydroxy-4’-methoxy-8-prenylflavanone: This compound is also a prenylated flavonoid with similar biological activities.

5,7,3′,4′-Tetrahydroxy-6,8-diprenylisoflavone: Another prenylated flavonoid with distinct structural features and biological activities. The uniqueness of 5,7,4’-Trihydroxy-6-methyl-8-prenylflavanone lies in its specific substitution pattern, which influences its bioactivity and pharmacokinetic properties.

Actividad Biológica

6-Methyl-8-prenylnaringenin (6-M-8-PN) is a prenylated flavonoid primarily derived from hops (Humulus lupulus). This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and hormonal modulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is structurally similar to other prenylflavonoids, characterized by the presence of a methyl group at the 6-position and a prenyloxy group at the 8-position of the naringenin backbone. This structural configuration is significant for its biological activity, influencing its interaction with various molecular targets.

Histone Deacetylase Inhibition

Recent studies have revealed that 6-M-8-PN exhibits potent inhibition of histone deacetylases (HDACs), which are crucial for regulating gene expression through epigenetic modifications. In vitro studies demonstrated that both 6-PN and 8-PN inhibited all 11 human HDACs across classes I, II, and IV at concentrations as low as 100 µmol/L. This inhibition led to hyperacetylation of histone H3, suggesting a mechanism through which these compounds can alter gene expression profiles in cancer cells .

Antiproliferative Effects

The antiproliferative properties of 6-M-8-PN have been extensively studied in various cancer cell lines. For instance, treatment with 6-M-8-PN resulted in a dose-dependent reduction in cell viability in human melanoma cells (SK-MEL-28 and BLM), without triggering typical apoptotic pathways. Instead, the reduction in cell proliferation was associated with down-regulation of mTOR signaling pathways .

Comparative Biological Activity

| Compound | Activity | Cell Lines Tested | Mechanism |

|---|---|---|---|

| 6-Methyl-8-PN | Antiproliferative, HDAC inhibition | SK-MEL-28, BLM | HDAC inhibition, mTOR pathway modulation |

| 8-Prenylnaringenin | Potent phytoestrogen, cytotoxic in resistant cells | MCF-7, PC-3 | Estrogen receptor modulation |

Case Studies and Research Findings

- Melanoma Cell Studies : In a study examining the effects on melanoma cells, both 6-M-8-PN and its isomer 8-PN were shown to significantly reduce cell viability. The study highlighted that this effect was independent of apoptosis but involved significant changes in cellular signaling pathways .

- Hormonal Modulation : Research has indicated that while 8-PN acts as a potent phytoestrogen, 6-M-8-PN does not exhibit similar estrogenic activity. This distinction may make 6-M-8-PN advantageous in therapeutic contexts where estrogenic effects are undesirable .

- Neuroprotection : Both prenylated flavonoids have shown potential in promoting differentiation in neural precursor cells, suggesting neuroprotective properties that could be beneficial in neurodegenerative conditions .

- Multi-drug Resistance : The ability of 6-M-8-PN to inhibit P-glycoprotein and MRP1 transporters indicates its potential role in overcoming multi-drug resistance in cancer therapies .

Propiedades

IUPAC Name |

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-11(2)4-9-15-19(24)12(3)20(25)18-16(23)10-17(26-21(15)18)13-5-7-14(22)8-6-13/h4-8,17,22,24-25H,9-10H2,1-3H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEMUFLDDBSWRI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.